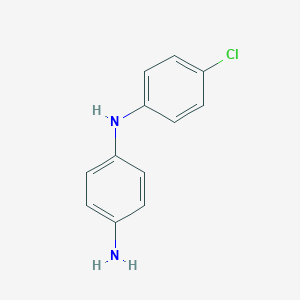

N1-(4-Chlorophenyl)benzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-(4-chlorophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGIEISQJFZTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406348 | |

| Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-93-5 | |

| Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1-(4-Chlorophenyl)benzene-1,4-diamine (CAS No. 13065-93-5), a substituted aromatic diamine with significant potential in coordination chemistry and materials science. While less documented than its 1,2-diamine isomer, this molecule presents unique opportunities for the synthesis of novel chemical entities. This document delves into its chemical and physical properties, outlines a robust synthetic methodology, explores its primary applications, and provides essential safety and handling protocols. Furthermore, it offers a detailed analysis of its spectroscopic characteristics to aid in its identification and characterization. This guide is intended to be a vital resource for researchers and developers working with advanced chemical intermediates.

Introduction and Chemical Profile

This compound is a diarylamine belonging to the class of p-phenylenediamines. Its structure, featuring a p-phenylenediamine core substituted with a 4-chlorophenyl group, imparts specific electronic and steric properties that make it a valuable precursor in various chemical syntheses. Unlike its isomer, N1-(4-chlorophenyl)benzene-1,2-diamine, which is a well-known intermediate in the synthesis of pharmaceuticals like clofazimine, the 1,4-diamine isomer's utility is more pronounced in the field of coordination chemistry.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13065-93-5 | [2] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [2] |

| Molecular Weight | 218.68 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-(4-chlorophenyl)-p-phenylenediamine | [2] |

| Predicted XLogP3 | 3.4 | [2] |

| Predicted Hydrogen Bond Donors | 2 | [2] |

| Predicted Hydrogen Bond Acceptors | 2 | [2] |

| Predicted Rotatable Bond Count | 2 | [2] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is limited, a highly plausible and efficient method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4]

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

The synthesis involves the coupling of p-phenylenediamine with 1-chloro-4-iodobenzene (or a similar 4-halophenyl derivative) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides.[5]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the sodium tert-butoxide (1.5-2.0 equivalents).

-

Reactant Addition: Under an inert atmosphere, add p-phenylenediamine (1.0 equivalent) and 1-bromo-4-chlorobenzene (1.0-1.2 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

The spectrum will exhibit complex multiplets in the aromatic region (~6.7-7.4 ppm).

-

The protons on the p-phenylenediamine ring will likely appear as two distinct doublets (or more complex patterns due to second-order effects).

-

The protons on the 4-chlorophenyl ring will appear as a characteristic AA'BB' system, likely two doublets.

-

The N-H protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

The spectrum will show multiple signals in the aromatic region (approximately 114-150 ppm).

-

Key signals will include the carbon bearing the chlorine atom (ipso-carbon, ~129-134 ppm) and the carbons bonded to the nitrogen atoms (ipso-carbons, ~140-150 ppm).

IR Spectroscopy:

-

N-H Stretching: Look for one or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of primary and secondary amines.[6]

-

C-H Aromatic Stretching: Peaks will be observed just above 3000 cm⁻¹.[7]

-

C=C Aromatic Stretching: Characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[8]

-

C-N Stretching: A strong band in the 1250-1335 cm⁻¹ region is indicative of an aromatic amine.[6]

-

C-Cl Stretching: A medium to strong band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z 218, with a characteristic M+2 isotope peak at m/z 220 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Applications in Research and Development

The primary application of this compound identified to date is as a precursor for the synthesis of Schiff base ligands.

Synthesis of Schiff Base Ligands and Metal Complexes

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. The resulting imine functional group is an excellent chelating agent for a wide variety of metal ions.[9] this compound can be reacted with various carbonyl compounds to form bidentate or polydentate Schiff base ligands.

These ligands can then be complexed with transition metals such as copper(II), nickel(II), and cobalt(II) to form stable coordination compounds.[1][10]

Caption: Synthesis and application pathway of Schiff base metal complexes.

Potential Applications of Derived Metal Complexes

Schiff base metal complexes are a subject of intense research due to their diverse applications:

-

Catalysis: They can act as catalysts in a variety of organic transformations, including oxidation, reduction, and polymerization reactions.[11][12]

-

Materials Science: These complexes can exhibit interesting photophysical and electrochemical properties, making them candidates for nonlinear optical (NLO) materials and components in light-emitting diodes (LEDs).[1]

-

Biomimetic Studies: They can serve as models for the active sites of metalloenzymes, aiding in the understanding of biological processes.

-

Antimicrobial and Anticancer Research: Schiff base complexes have been widely investigated for their potential biological activities.[9][13]

Biological Activity and Toxicological Profile

Specific toxicological and biological activity data for this compound are not extensively reported. However, based on the broader class of N-substituted p-phenylenediamines (PPDs), a general toxicological profile can be inferred.

Potential Mechanism of Toxicity

Substituted PPDs are known to cause oxidative stress.[14] Their metabolites, particularly quinone species, are highly reactive and can contribute to cellular damage.[15][16] Recent studies on related PPDs have linked them to mitochondrial stress and DNA adduct formation.[14]

Handling and Safety Precautions

Given the potential for toxicity, strict adherence to safety protocols is mandatory. The following recommendations are based on the Safety Data Sheet for the closely related compound, N-phenyl-p-phenylenediamine.[17]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[17]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[17]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[17]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[17]

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[17]

Conclusion

This compound is an intriguing chemical intermediate with clear potential, particularly in the synthesis of Schiff base ligands and their corresponding metal complexes. While a comprehensive biological and toxicological profile is yet to be established, its structural relationship to other p-phenylenediamines warrants careful handling and further investigation. The synthetic and characterization data presented in this guide, though partly predictive, provide a solid foundation for researchers to explore the full potential of this versatile molecule in catalysis, materials science, and drug discovery.

References

-

ResearchGate. (n.d.). Widespread Occurrence of Two Typical N, N'-Substituted p-Phenylenediamines and Their Quinones in Humans: Association with Oxidative Stress and Liver Damage. [Link]

-

ResearchGate. (2024, February 27). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]

-

PubMed. (2024, October 20). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. [Link]

-

MDPI. (n.d.). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. [Link]

-

PubMed. (2024, May 5). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]

-

MDPI. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]

-

PMC - NIH. (2024, January 30). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. [Link]

-

Research Publish Journals. (2023, August 7). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ResearchGate. (2025, September 18). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. [Link]

- Google Patents. (n.d.). EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

-

IOSR Journal of Applied Chemistry. (n.d.). Synthesis, characterization and biological studies on some metal (II) complexes with Schiff base [(4-chlorophenyl) imino]. [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. [Link]

-

PubMed Central. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Semantic Scholar. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Letters in Applied NanoBioScience. (2024, June 30). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

BioMed Research International. (2018, August 5). Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. [Link]

-

UCLA. (n.d.). IR Chart. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubChem. (n.d.). N-(4-chlorophenyl)benzene-1,2-diamine. [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]

-

ResearchGate. (2024, August 6). Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 68817-71-0 | Product Name : N1-(4-Chlorophenyl)benzene-1,2-diamine. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

-

MDPI. (n.d.). Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. [Link]

-

PMC - PubMed Central. (n.d.). Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. This compound | C12H11ClN2 | CID 4764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chemijournal.com [chemijournal.com]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. researchpublish.com [researchpublish.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. researchgate.net [researchgate.net]

- 15. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

"N1-(4-Chlorophenyl)benzene-1,4-diamine" molecular weight

An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine for Researchers and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its core molecular attributes, with a primary focus on its molecular weight, alongside its chemical structure, potential synthetic routes, and applications. Furthermore, it outlines standard analytical methodologies for its characterization, designed to provide researchers and drug development professionals with a foundational understanding of this compound. The guide emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific accuracy, supported by authoritative references.

Core Molecular Attributes and Physicochemical Properties

The foundational characteristic of any chemical compound is its molecular identity, defined by its formula, weight, and structure. This compound is identified by the Chemical Abstracts Service (CAS) number 13065-93-5[1][2]. Its molecular formula is C₁₂H₁₁ClN₂, indicating it is composed of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms[1].

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The average molecular weight of this compound is 218.68 g/mol [1]. This value is calculated using the weighted average of the natural abundances of the isotopes of each element. For high-resolution mass spectrometry, the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element, is more relevant. The monoisotopic mass is 218.0610761 Da[1].

A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13065-93-5 | PubChem, Sigma-Aldrich[1][2] |

| Molecular Formula | C₁₂H₁₁ClN₂ | PubChem[1] |

| Average Molecular Weight | 218.68 g/mol | PubChem[1] |

| Monoisotopic Mass | 218.0610761 Da | PubChem[1] |

| Melting Point | 70-71 °C | Sigma-Aldrich[2] |

| InChI Key | NLGIEISQJFZTIS-UHFFFAOYSA-N | PubChem[1] |

Chemical Structure and Isomerism

The structure of a molecule dictates its chemical reactivity and biological activity. This compound consists of a p-phenylenediamine core linked to a 4-chlorophenyl group via a secondary amine. The positional arrangement of the amino groups on the benzene ring is crucial. In this case, the "1,4" designation indicates a para substitution pattern, which influences the molecule's symmetry and electronic properties.

Caption: Molecular structure of this compound.

It is critical to distinguish this compound from its isomers, such as N1-(4-Chlorophenyl)benzene-1,2-diamine (CAS 68817-71-0)[3][4][5]. The "1,2" or ortho arrangement in the isomer results in different physical properties (e.g., a higher melting point of 117-119 °C) and distinct reactivity, making precise nomenclature essential in research and procurement[4].

Synthetic Pathways: A Conceptual Overview

While specific synthetic procedures for the 1,4-isomer are not detailed in the provided search results, a common and effective method for synthesizing related diarylamines involves the reduction of a nitroaromatic precursor. A representative synthesis for the analogous 1,2-isomer provides a validated template for this chemical transformation[4][6].

Conceptual Synthetic Protocol (based on analogous compounds):

-

Starting Material: The synthesis would likely begin with N-(4-chlorophenyl)-4-nitroaniline. This precursor contains the two core aromatic rings and the necessary amine linkage, with a nitro group positioned for reduction.

-

Reduction Step: The nitro group is reduced to a primary amine. A common and effective method for this transformation is using a metal catalyst in the presence of a reducing agent.

-

Reagents: Iron powder (Fe) in the presence of an acid catalyst like ammonium chloride (NH₄Cl) in a solvent mixture such as ethanol and water is a standard choice[4][6]. Iron is a cost-effective and efficient reducing agent for nitro groups.

-

Mechanism: The iron metal is oxidized while the nitro group is reduced. The reaction is typically heated to increase the rate of conversion[4][6].

-

-

Workup and Purification:

-

After the reaction is complete (monitored by a technique like Thin-Layer Chromatography), the solid iron oxides are removed by filtration.

-

The product is then extracted from the filtrate using an organic solvent (e.g., ethyl acetate).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the final this compound.

-

This reduction method is widely used due to its reliability, use of inexpensive reagents, and generally high yields[4][6].

Applications in Research and Drug Development

Substituted diamines are privileged structures in medicinal chemistry and serve as versatile intermediates. The related isomer, N-(4-Chlorophenyl)-1,2-phenylenediamine, is explicitly cited as a key reagent in the synthesis of clofazimine analogs, which have shown potential as antileishmanial and antiplasmodial agents[4][7][8].

Given its structural motifs, this compound is a valuable scaffold for:

-

Bioisosteric Replacement: The p-phenylenediamine core can act as a bioisostere for other aromatic systems in known pharmacophores, allowing chemists to modulate properties like solubility, metabolism, and target binding.

-

Linker Chemistry: The two amine groups provide handles for connecting different molecular fragments, making it a useful linker in the development of PROTACs, antibody-drug conjugates (ADCs), or other complex therapeutic modalities.

-

Discovery Screening: As a fragment-like molecule, it can be included in screening libraries to identify novel starting points for drug discovery programs targeting kinases, GPCRs, or other protein classes.

Standard Analytical Characterization Workflow

To confirm the identity, purity, and structure of a synthesized or procured batch of this compound, a multi-step analytical workflow is required. This self-validating process ensures the material meets the standards for subsequent experiments.

Caption: Standard workflow for the analytical validation of a chemical compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the compound.

-

Dissolve in a suitable deuterated solvent for NMR (e.g., DMSO-d₆) or a high-purity solvent for chromatography (e.g., methanol or acetonitrile). The choice of solvent is critical; the compound is reported to be soluble in methanol but practically insoluble in water[9].

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Objective: To confirm the molecular weight and assess purity.

-

Protocol:

-

Inject the dissolved sample into an HPLC system equipped with a C18 column.

-

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.

-

The eluent is passed through a UV detector (to determine purity by peak area) and then into a mass spectrometer.

-

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 219.07, confirming the molecular weight. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of M to M+2) should also be visible. The HPLC chromatogram will provide a purity value (e.g., >95%).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise molecular structure.

-

Protocol:

-

Acquire ¹H NMR and ¹³C NMR spectra of the sample dissolved in a deuterated solvent.

-

-

Expected Result:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings and the amine protons. The integration (area under the peaks) will correspond to the number of protons in each unique chemical environment.

-

¹³C NMR: The spectrum will show the expected number of signals for the carbon atoms in the molecule, confirming the carbon skeleton.

-

-

-

Data Interpretation and Validation:

-

The collected data (MS, ¹H NMR, ¹³C NMR) is cross-referenced. The molecular weight from the MS must match the proposed structure, and the NMR spectra must be fully consistent with the arrangement of atoms in this compound.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-chlorophenyl)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. N1-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE. [Link]

Sources

- 1. This compound | C12H11ClN2 | CID 4764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13065-93-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]

- 5. N1-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE | CAS 68817-71-0 [matrix-fine-chemicals.com]

- 6. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. N1-(4-Chlorophenyl)benzene-1,2-diamine , 97% , 68817-71-0 - CookeChem [cookechem.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine

Introduction: A Molecule of Interest in Synthetic Chemistry

N1-(4-Chlorophenyl)benzene-1,4-diamine is a substituted aromatic diamine that holds potential as a versatile intermediate in various fields of chemical synthesis. Its structure, featuring a diphenylamine core with a chloro-substituent and a free amino group, makes it a valuable building block for the synthesis of more complex molecules, including dyes, polymers, and potentially pharmacologically active compounds. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and potential applications of this compound, tailored for researchers and professionals in drug development and materials science. It is important to distinguish this compound from its isomer, N1-(4-Chlorophenyl)benzene-1,2-diamine, which is more extensively documented.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are primarily based on computational data, highlighting the need for further experimental characterization.

| Property | Value | Source |

| IUPAC Name | 4-N-(4-chlorophenyl)benzene-1,4-diamine | PubChem[1] |

| CAS Number | 13065-93-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 218.68 g/mol | PubChem[1] |

| Appearance | (Not experimentally verified) | |

| Melting Point | (Not experimentally verified) | |

| Boiling Point | (Not experimentally verified) | |

| Solubility | (Not experimentally verified) |

Synthesis and Reactivity

Plausible Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure and would require optimization for this specific substrate combination.

Reaction: 4-Chloroaniline + 4-Bromoaniline → this compound

Materials:

-

4-Chloroaniline

-

4-Bromoaniline

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.

-

Reagent Addition: Add 4-bromoaniline, 4-chloroaniline, and the base to the flask.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Execution: Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Hypothetical mechanism of a derivative as a receptor tyrosine kinase inhibitor.

Safety and Toxicology

There is no specific toxicological data available for this compound. However, based on the data for the isomeric N1-(4-Chlorophenyl)benzene-1,2-diamine and related aromatic amines, caution should be exercised.

-

Potential Hazards: Compounds in this class can be skin and eye irritants. [2][3]Some aromatic amines are suspected carcinogens.

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound represents a chemical entity with significant potential as a building block in synthetic chemistry. While experimental data on its properties and applications are currently limited, its structure suggests avenues for exploration in drug discovery, dye chemistry, and materials science. The synthetic routes to access this molecule are well-established in principle, though specific optimization would be required. Further research into the experimental characterization and application of this compound is warranted to fully unlock its potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-chlorophenyl)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]

-

lookchem.com. N1-(4-aminophenyl)benzene-1,4-diamine. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N1-(4-Chlorophenyl)benzene-1,4-diamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Isomeric Ambiguity in Physical Property Data

This technical guide addresses the physical properties of N1-(4-Chlorophenyl)benzene-1,4-diamine (CAS No. 13065-93-5). It is critical to establish from the outset that a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical property data for this specific para-isomer. The majority of available experimental data is attributed to its ortho-isomer, N1-(4-Chlorophenyl)benzene-1,2-diamine (CAS No. 68817-71-0).

This guide is structured to provide maximum utility and scientific integrity despite this data gap. We will present the available computed physical properties for the target 1,4-diamine, offering a theoretical baseline for researchers. To provide practical context and a valuable comparative framework, this will be followed by a detailed examination of the experimentally verified physical properties of the closely related 1,2-diamine isomer. This comparative approach is essential for any researcher working with or synthesizing these compounds, as the seemingly minor shift in the position of an amine group can significantly influence a molecule's physical behavior, impacting solubility, crystal packing, and melting point.

Furthermore, this guide provides detailed, field-proven experimental protocols for determining the key physical properties discussed. These methodologies are presented to empower researchers to generate their own high-quality, verifiable data, contributing to the body of knowledge for this and other novel compounds.

Part 1: Physicochemical Profile of this compound (CAS: 13065-93-5)

Due to the absence of extensive experimental data, the physical properties of this compound are primarily based on computational models. These predicted values, summarized in Table 1, serve as a valuable starting point for experimental design and characterization.

| Property | Computed Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 218.68 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 218.0610761 Da | PubChem[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |

Table 1: Computed Physical Properties of this compound.

Part 2: A Comparative Analysis with N1-(4-Chlorophenyl)benzene-1,2-diamine (CAS: 68817-71-0)

In contrast to the 1,4-diamine, the physical properties of the 1,2-diamine isomer are well-documented through experimental determination. These values, presented in Table 2, offer a tangible reference for understanding the potential characteristics of the target compound. The difference in the substitution pattern on the benzene ring is expected to influence intermolecular forces, leading to variations in properties such as melting point and solubility.

| Property | Experimental Value | Source(s) |

| Appearance | Brown to reddish-brown solid | CookeChem |

| Melting Point | 117-119 °C | CookeChem |

| 120-121 °C | Echemi[2] | |

| 152-156 °C | Echemi[2] | |

| Boiling Point | 357.0 ± 27.0 °C (Predicted) | CookeChem |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | CookeChem |

| pKa | 4.90 ± 0.10 (Predicted) | CookeChem |

| Solubility | Soluble in methanol; Very soluble in N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | Echemi[2] |

Table 2: Experimental and Predicted Physical Properties of N1-(4-Chlorophenyl)benzene-1,2-diamine.

Part 3: Experimental Protocols for Physical Property Determination

To ensure scientific rigor and reproducibility, this section details the standard operating procedures for determining the key physical properties of aromatic diamines.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline solid into a clean aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min to a temperature approximately 30 °C above the expected melting point.

-

Hold isothermally for 2 minutes.

-

Cool the sample at a rate of 10 °C/min back to 25 °C.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the thermogram. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Boiling Point Determination (Micro-scale)

Rationale: For small sample quantities, a micro-boiling point determination using a Thiele tube provides a reliable measurement. This method observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Sample Preparation: Place a small amount of the liquid sample into a fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source and record the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. This temperature is the boiling point.

Caption: Micro-scale Boiling Point Determination Workflow.

Spectroscopic Characterization

Rationale: UV-Vis spectroscopy is used to identify the electronic transitions within a molecule and is particularly useful for aromatic compounds. The wavelength of maximum absorbance (λmax) is a characteristic property.

Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (typically in the micromolar concentration range).

-

Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Analysis: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Obtain a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H aromatic, C-N, C-Cl).

Rationale: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.

Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra.

-

Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

Conclusion

While a complete experimental profile for This compound remains to be fully elucidated in the public domain, this guide provides a robust starting point for researchers. The provided computed data for the 1,4-diamine, in conjunction with the experimental data for the 1,2-diamine isomer, offers a valuable comparative framework. The detailed experimental protocols herein are intended to empower researchers to confidently characterize this and other novel compounds, ensuring the generation of high-quality, reproducible data that will advance the fields of chemical synthesis and drug development.

References

Sources

"N1-(4-Chlorophenyl)benzene-1,4-diamine" solubility data

An In-Depth Technical Guide to the Solubility of N1-(4-Chlorophenyl)benzene-1,4-diamine

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with established principles of organic chemistry to predict and rationalize its solubility behavior. Furthermore, it outlines a detailed protocol for the empirical determination of its solubility, ensuring scientific rigor and reproducibility.

This compound (CAS No: 13065-93-5) is an aromatic amine of significant interest in medicinal chemistry and materials science. Its structure, featuring a diphenylamine core with chloro and amino functionalities, makes it a versatile building block. Notably, it serves as a reagent in the synthesis of clofazimine analogs, which are being investigated for their antileishmanial and antiplasmodial activities.[1][2][3] A thorough understanding of its solubility is paramount for designing synthetic routes, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key identifiers and properties of this compound are summarized below.[4]

| Property | Value | Source |

| CAS Number | 13065-93-5 | PubChem[4], BLDpharm[5] |

| Molecular Formula | C₁₂H₁₁ClN₂ | PubChem[4] |

| Molecular Weight | 218.68 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 4-N-(4-chlorophenyl)benzene-1,4-diamine | PubChem[4] |

Solubility Profile: An Evidence-Based Projection

Causality of Solubility Behavior

The solubility of this compound is governed by the interplay of its structural features:

-

Aromatic Rings: The two phenyl rings constitute a large, nonpolar surface area, leading to low solubility in polar solvents like water.[9] This is a common characteristic of diarylamines.[9]

-

Amine Groups (-NH₂ and -NH-): These groups can participate in hydrogen bonding, which slightly enhances solubility in protic solvents. More importantly, they are basic.[10][11] In acidic solutions, the lone pair of electrons on the nitrogen atoms can accept a proton, forming a cationic ammonium salt (R-NH₃⁺). This salt is an ionic species and is significantly more soluble in water than the neutral molecule.

-

Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity but its effect is generally outweighed by the large hydrophobic rings.

Projected Qualitative Solubility

Based on the analysis of its structural isomer and general principles of amine solubility, the following profile is anticipated.

| Solvent Class | Representative Solvents | Projected Solubility | Rationale |

| Polar Protic | Water | Practically Insoluble | The large hydrophobic aromatic structure dominates over the polar amine groups.[6][9] |

| Methanol | Soluble | The alkyl nature of methanol can solvate the aromatic rings, while its hydroxyl group can hydrogen bond with the amines.[6] | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules.[6] |

| Acetonitrile, Acetone | Soluble | These solvents have sufficient polarity to interact with the amine groups.[12] | |

| Nonpolar / Weakly Polar | Chloroform | Very Slightly Soluble | Limited interaction between the solvent and the polar amine groups.[6] |

| Toluene, Hexane | Insoluble to Very Slightly Soluble | The polarity of the molecule is too high for significant solubility in nonpolar solvents.[9][12] | |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine groups are protonated to form a water-soluble ammonium salt.[10][11] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The basic nature of the amine is suppressed, preventing salt formation and maintaining its low aqueous solubility. |

| Organic Acid | Glacial Acetic Acid | Sparingly Soluble | Acts as both a polar solvent and an acid, enabling some degree of dissolution and salt formation.[6] |

Note: The projected solubility is based on data for the structural isomer N-(4-chlorophenyl)benzene-1,2-diamine and should be confirmed experimentally.[6]

Experimental Protocol for Solubility Determination

To validate the projected solubility and obtain quantitative data, a standardized experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Principle

This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured, which represents the solubility of the compound in that solvent at that temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected test solvents. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to accelerate phase separation.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Self-Validating System

To ensure the trustworthiness of the results, the protocol must include self-validating checks:

-

Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed if the measured concentrations from the later time points are consistent.

-

Solid State Analysis: The remaining solid material should be analyzed (e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred during the experiment.

-

Method Validation: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision according to ICH guidelines.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a robust qualitative profile can be projected based on its chemical structure and data from its 1,2-diamine isomer. It is expected to be practically insoluble in water, soluble in polar organic solvents like DMF and methanol, and highly soluble in dilute aqueous acids due to salt formation. For drug development and process chemistry applications, it is imperative that this projected profile be confirmed through rigorous experimental determination using a validated method such as the shake-flask protocol detailed herein.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Test for Amines: Check Solubility and Litmus Test, Hinsberg Test Source: EMBIBE URL: [Link]

-

Title: N-(4-chlorophenyl)benzene-1,2-diamine Source: PubChem URL: [Link]

-

Title: N1-(4-Chlorophenyl)benzene-1,2-diamine Source: Synthink URL: [Link]

-

Title: Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co Source: ResearchGate URL: [Link]

-

Title: Test for Amino Groups Source: BYJU'S URL: [Link]

-

Title: Tests for Functional Groups in Organic Compounds Source: NCERT URL: [Link]

-

Title: Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry Source: Gassnova URL: [Link]

-

Title: Solubility of Organic Compounds Source: LibreTexts Chemistry URL: [Link]

-

Title: Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst Source: Taylor & Francis Online URL: [Link]

-

Title: N1,N4-diphenylbenzene-1,4-diamine Source: Solubility of Things URL: [Link]

-

Title: Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) Source: ResearchGate URL: [Link]

-

Title: N-(4-chlorophenyl)benzene-1,2-diamine Source: apicule URL: [Link]

-

Title: Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride Source: IJASRM URL: [Link]

-

Title: N-(1,4-DIMETHYLPENTYL)-N'-PHENYLBENZENE-1,4-DIAMINE (CAS #3081-01-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSM Source: ezview.wa.gov URL: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]

- 3. apicule.com [apicule.com]

- 4. This compound | C12H11ClN2 | CID 4764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13065-93-5|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. embibe.com [embibe.com]

- 11. byjus.com [byjus.com]

- 12. ijasrm.com [ijasrm.com]

"N1-(4-Chlorophenyl)benzene-1,4-diamine" spectral data

An In-depth Technical Guide to the Spectral Analysis of N1-(4-Chlorophenyl)benzene-1,4-diamine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted diphenylamine, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and polymer science. This guide provides a comprehensive, in-depth analysis of the spectral characteristics of this compound.

While a complete set of publicly available experimental spectra for this compound is limited, this document leverages a scientifically rigorous approach to predict and interpret its spectral data. By drawing upon established principles of spectroscopy and comparative analysis with its close structural isomer, N1-(4-chlorophenyl)benzene-1,2-diamine, for which experimental data is available, we can construct a detailed and reliable spectral profile. This methodology mirrors the predictive analysis commonly employed in the field to guide synthetic efforts and characterize novel compounds.

This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to confirm the identity and purity of such compounds.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine with the molecular formula C12H11ClN2 and a molecular weight of approximately 218.68 g/mol [1]. Its structure features a p-phenylenediamine moiety linked to a 4-chlorophenyl group via a secondary amine bridge.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H11ClN2 | PubChem[1] |

| Molecular Weight | 218.68 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13065-93-5 | PubChem[1] |

The structural difference between the target compound and its readily analyzed isomer is critical for understanding the nuances of their respective spectra.

Caption: Predicted major fragmentation pathways for this compound.

Analysis of the Isomer (N1-(4-chlorophenyl)benzene-1,2-diamine):

The GC-MS data for the 1,2-diamine isomer shows a top peak at m/z 218, corresponding to the molecular ion.[2] It also displays a significant peak at m/z 182, which corresponds to the loss of a chlorine radical.[2] This suggests that the C-Cl bond is a labile site for fragmentation, a behavior we can confidently predict for the 1,4-diamine target molecule as well.

Experimental Protocol for Mass Spectrometry

A robust method for acquiring the mass spectrum would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or methanol.

-

GC Separation:

-

Column: A non-polar column (e.g., DB-5ms) is suitable for this analyte.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

This protocol ensures the volatilization of the sample and effective separation from any potential impurities before it enters the mass analyzer, providing a clean and interpretable spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals in the aromatic region, as well as broader signals for the amine protons. The key difference in the predicted spectrum for the 1,4-diamine versus the 1,2-diamine isomer lies in the symmetry of the p-phenylenediamine ring.

Predicted Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling |

| H-a, H-a' | ~6.8-7.0 | d (AA'BB') | J ≈ 8.5 Hz |

| H-b, H-b' | ~6.6-6.8 | d (AA'BB') | J ≈ 8.5 Hz |

| H-c, H-c' | ~7.1-7.3 | d (AA'BB') | J ≈ 9.0 Hz |

| H-d, H-d' | ~6.8-7.0 | d (AA'BB') | J ≈ 9.0 Hz |

| NH (secondary) | ~7.5-8.5 | br s | - |

| NH₂ (primary) | ~3.5-4.5 | br s | - |

The p-phenylenediamine ring (protons a, a', b, b') will exhibit a higher degree of symmetry compared to the 1,2-isomer, resulting in a simpler AA'BB' splitting pattern.

Analysis of the Isomer (N1-(4-chlorophenyl)benzene-1,2-diamine):

The ¹H NMR spectrum for the 1,2-diamine isomer is more complex due to the lack of symmetry in the 1,2-disubstituted benzene ring.[2] This results in four distinct signals in the aromatic region for that ring, each with complex splitting patterns. The prediction for our target molecule anticipates a simplification of this region due to the C2 symmetry of the 1,4-substituted ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shifts:

| Carbon Assignment | Predicted δ (ppm) |

| C-Cl | ~129 |

| C-NH | ~140-145 |

| Quaternary Carbons | ~120-150 |

| CH Carbons | ~115-130 |

Due to the symmetry of the 1,4-diamine, we expect to see fewer signals for the p-phenylenediamine ring carbons compared to the six distinct signals observed for the 1,2-diamine ring of the isomer.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aromatic amines as it helps in resolving the N-H protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds and the aromatic rings.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretch (primary & secondary amines) | Medium-Strong |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1620-1580 | Aromatic C=C stretch | Strong |

| 1520-1500 | N-H bend | Medium |

| 1300-1200 | C-N stretch | Medium |

| 1100-1080 | C-Cl stretch | Strong |

| 850-800 | p-Disubstituted benzene C-H bend | Strong |

Analysis of the Isomer (N1-(4-chlorophenyl)benzene-1,2-diamine):

The available ATR-IR spectrum for the 1,2-isomer shows characteristic N-H and aromatic C-H stretching bands.[2] The key difference for the 1,4-diamine target will be in the "fingerprint region" (below 1500 cm⁻¹). Specifically, a strong out-of-plane C-H bending vibration between 850-800 cm⁻¹ is a hallmark of 1,4-disubstitution and would be a key diagnostic peak to confirm the structure.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: FTIR spectrometer with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

General Analytical Workflow

The comprehensive characterization of this compound should follow a logical workflow to ensure data integrity and conclusive structural verification.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging fundamental principles and comparative data from its 1,2-diamine isomer, we have established a robust set of expected spectral characteristics. The molecular ion peak at m/z 218/220, the simplified aromatic signals in the ¹H NMR due to C2 symmetry, and the characteristic p-disubstituted C-H bend in the IR spectrum are key features that will collectively serve to unambiguously confirm the structure of this compound in future experimental work. The protocols and predictive data herein serve as a valuable resource for any scientist engaged in the synthesis or analysis of this molecule and its derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-chlorophenyl)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Ambiguity

This technical guide focuses on N1-(4-Chlorophenyl)benzene-1,4-diamine , a substituted aromatic diamine with potential applications in materials science and as a synthetic intermediate. It is crucial to distinguish this compound from its more frequently documented isomer, N1-(4-Chlorophenyl)benzene-1,2-diamine. While both share the same molecular formula and weight, their structural differences impart distinct chemical and physical properties. This guide will provide a comprehensive overview of the target 1,4-diamine, and where data is limited, will draw logical comparisons with its 1,2-isomer to offer a complete scientific narrative.

Chemical Identity and Properties

The formal IUPAC name for the subject of this guide is 4-N-(4-chlorophenyl)benzene-1,4-diamine [1]. It is also commonly referred to as N-(4-chlorophenyl)-p-phenylenediamine.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 4-N-(4-chlorophenyl)benzene-1,4-diamine |

| CAS Number | 13065-93-5 |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

| Canonical SMILES | C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl |

| InChI Key | NLGIEISQJFZTIS-UHFFFAOYSA-N |

| Predicted XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Synthesis Strategies: A Tale of Two Aminations

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol[2][3]. In the context of synthesizing this compound, this would involve the reaction of p-phenylenediamine with 1-chloro-4-iodobenzene or a similarly activated aryl halide.

Conceptual Workflow for Ullmann Condensation:

Caption: Conceptual workflow for the Ullmann condensation.

Theoretical Protocol:

-

To a reaction vessel, add p-phenylenediamine, 1-chloro-4-iodobenzene, a copper(I) iodide catalyst, and a base such as potassium carbonate.

-

Add a high-boiling polar solvent like N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to a high temperature (typically >150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent and purify by column chromatography.

The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation[4][5]. It generally proceeds under milder conditions than the Ullmann condensation and offers a broader substrate scope.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Conceptual workflow for the Buchwald-Hartwig amination.

Theoretical Protocol:

-

In an inert atmosphere (e.g., under argon or nitrogen), combine a palladium pre-catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide) in a dry solvent such as toluene.

-

Add p-phenylenediamine and 1-bromo-4-chlorobenzene to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

-

After the reaction is complete, cool to room temperature and quench with water.

-

Extract the product with an organic solvent and purify using column chromatography.

Analytical Characterization: A Comparative Approach with the 1,2-Isomer

Due to a scarcity of published spectral data for this compound, we will present the available data for its isomer, N1-(4-Chlorophenyl)benzene-1,2-diamine (CAS: 68817-71-0) , as a reference for the expected analytical features.

Table 2: Spectroscopic Data for N1-(4-Chlorophenyl)benzene-1,2-diamine [6][7]

| Technique | Key Features |

| ¹H NMR | Aromatic protons in distinct regions, amine protons as broad singlets. |

| ¹³C NMR | Resonances for all 12 unique carbon atoms, with characteristic shifts for carbons attached to nitrogen and chlorine. |

| IR Spectroscopy | N-H stretching vibrations (typically 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C bands. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight, and characteristic fragmentation patterns. |

Expected Spectral Characteristics of this compound:

-

¹H NMR: The spectrum would be expected to be more symmetrical than that of the 1,2-isomer due to the para-substitution. Protons on the p-phenylenediamine ring would likely appear as two distinct doublets, as would the protons on the 4-chlorophenyl ring. The two amine protons would give rise to separate signals.

-

¹³C NMR: The higher symmetry of the 1,4-isomer would result in fewer unique carbon signals compared to the 1,2-isomer.

-

IR Spectroscopy: The IR spectrum would be very similar to the 1,2-isomer, showing characteristic N-H, C-N, and aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak would be identical to the 1,2-isomer. Fragmentation patterns might differ slightly due to the different substitution pattern.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels with other p-phenylenediamine derivatives.

-

Polymer Chemistry: As a diamine, it could serve as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of a chloro-substituent could enhance flame retardancy and modify the polymer's electronic properties.

-

Antioxidants: P-phenylenediamine derivatives are widely used as antioxidants and antiozonants in the rubber industry. The N-aryl substitution in the target molecule suggests it could exhibit similar free-radical scavenging properties.

-

Dye Synthesis: P-phenylenediamines are key intermediates in the synthesis of a wide range of dyes, including hair dyes and textile colorants.

-

Pharmaceutical and Agrochemical Research: The diarylamine scaffold is present in numerous biologically active molecules. This compound could serve as a building block for the synthesis of novel therapeutic or crop protection agents. For instance, the related N1-(4-Chlorophenyl)benzene-1,2-diamine is a reagent in the synthesis of clofazimine analogs, which have shown antileishmanial and antiplasmodial activities[8][9].

Safety and Toxicology

Known Hazards of Related Compounds:

-

p-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. It is a known skin and respiratory sensitizer and can cause serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure.

-

N1-(4-Chlorophenyl)benzene-1,2-diamine: Causes skin and serious eye irritation, and may cause respiratory irritation[6].

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential, particularly as a monomer in polymer synthesis and as an intermediate for functional materials and biologically active molecules. While a comprehensive body of literature specifically detailing its synthesis and applications is yet to be established, its structural relationship to well-studied p-phenylenediamine derivatives provides a strong foundation for future research and development. The synthetic strategies and analytical considerations outlined in this guide, including comparative data from its 1,2-isomer, offer a robust starting point for scientists and researchers interested in exploring the properties and potential of this intriguing molecule.

References

-

PubChem. N-(4-chlorophenyl)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. N-(4-Chlorophenyl)-1,2-phenylenediamine. National Institute of Standards and Technology. [Link]

-

Pharmaffiliates. N1-(4-Chlorophenyl)benzene-1,2-diamine. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Synthonix. N1-(4-Chlorophenyl)benzene-1,2-diamine. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubChemLite. N-(4-chlorophenyl)-1,2-phenylenediamine. [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide. [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubMed. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. [Link]

-

Semantic Scholar. Buchwald–Hartwig reaction: an update. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

European Patent Office. NOVEL METHOD OF PREPARING p-PHENYLENEDIAMINE. [Link]

-

AWS. N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

- Google Patents. Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

-

Chemistry Stack Exchange. Theoretical p-Phenylenediamine synthesis. [Link]

-

MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

PubChem. p-Phenylenediamine. [Link]

Sources

- 1. This compound | C12H11ClN2 | CID 4764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N1-(4-Chlorophenyl)benzene-1,2-diamine , 97% , 68817-71-0 - CookeChem [cookechem.com]

An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

N1-(4-Chlorophenyl)benzene-1,4-diamine, a substituted diarylamine, represents a core structural motif of significant interest in the field of medicinal chemistry and drug development. Its unique electronic and conformational properties, arising from the linkage of a p-phenylenediamine core to a 4-chlorophenyl group, make it a versatile building block for the synthesis of a diverse array of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological relevance of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents. While direct extensive research on this specific isomer is not widely published, this guide draws upon established principles of organic synthesis, and data from closely related analogues to provide a robust and scientifically grounded resource.

Structural Elucidation and Physicochemical Profile

This compound possesses a molecular structure characterized by a central benzene ring substituted with two amino groups at the 1 and 4 positions. One of these amino groups is further substituted with a 4-chlorophenyl ring.

Chemical Structure:

Key Physicochemical Data:

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug design and development, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂ | PubChem[1][2] |

| Molecular Weight | 218.68 g/mol | PubChem[1][2] |

| CAS Number | 13065-93-5 | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| Calculated LogP | 3.4 | PubChem[1][2] |

| Hydrogen Bond Donors | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptors | 2 | PubChem[1][2] |

| Rotatable Bonds | 2 | PubChem[1][2] |

Synthesis Strategies: Crafting the Core Scaffold

The synthesis of diarylamines is a well-established field in organic chemistry, with several powerful methods available for the construction of the C-N bond. The choice of synthetic route for this compound will depend on factors such as starting material availability, desired scale, and tolerance of functional groups. Two of the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, offering mild reaction conditions and broad substrate scope.[3]

Conceptual Workflow:

Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical):

-

To an oven-dried Schlenk tube is added the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

p-Phenylenediamine (1.0 eq), 4-chloroiodobenzene (1.1 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq) are added to the tube.

-

Anhydrous toluene is added as the solvent.

-

The reaction mixture is heated to the appropriate temperature (e.g., 80-110 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the product.[3]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.

-